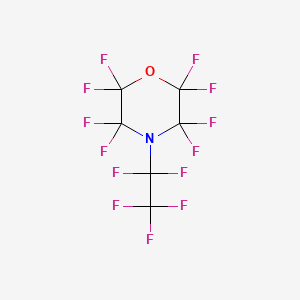
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is a highly fluorinated derivative of morpholine. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated morpholine. The extensive fluorination imparts unique characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where morpholine is exposed to fluorinating agents at high temperatures and pressures. The use of catalysts such as nickel or cobalt can enhance the efficiency of the fluorination process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules, potentially altering their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The non-fluorinated parent compound.
2,2,3,3,5,5,6,6-Octafluoromorpholine: A partially fluorinated derivative.
4-(Pentafluoroethyl)morpholine: Another fluorinated morpholine derivative.
Uniqueness
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is unique due to its extensive fluorination, which imparts superior chemical and thermal stability compared to its non-fluorinated and partially fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Propiedades
Número CAS |
55716-11-5 |
|---|---|
Fórmula molecular |
C6F13NO |
Peso molecular |
349.05 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)morpholine |
InChI |
InChI=1S/C6F13NO/c7-1(8,9)2(10,11)20-3(12,13)5(16,17)21-6(18,19)4(20,14)15 |
Clave InChI |
BMPMIPFMFUBMNZ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OC(C(N1C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


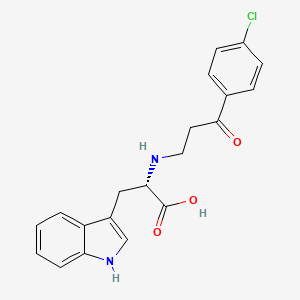
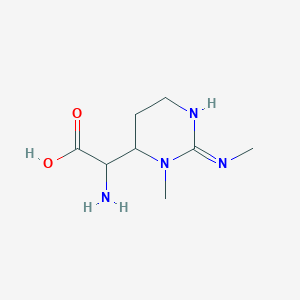
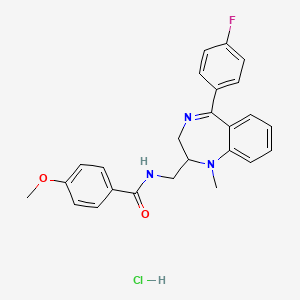
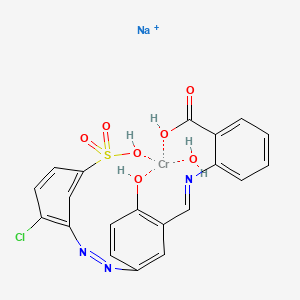
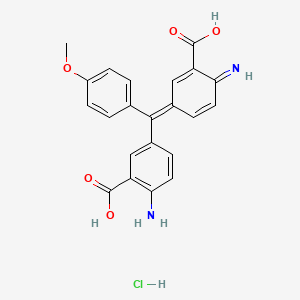

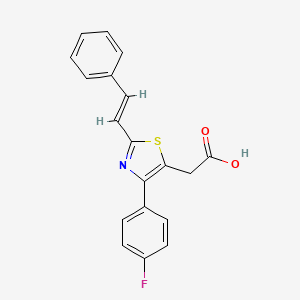
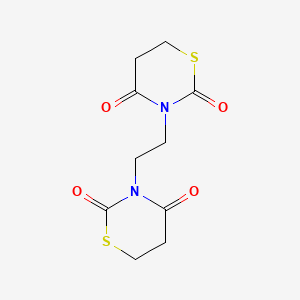
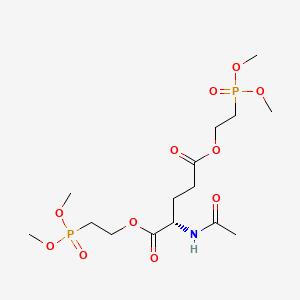

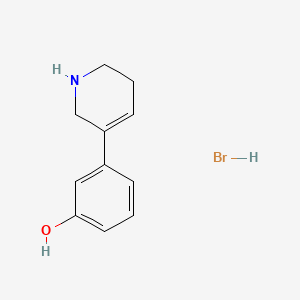

![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

